molecular formula C12H10N4O3 B11765209 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B11765209
M. Wt: 258.23 g/mol
InChI Key: FRWRGCYVRLJGAI-UHFFFAOYSA-N
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Description

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 1454846-15-1) is an organoheterocyclic compound with a molecular formula of C12H10N4O3 and a molecular weight of 258.23 g/mol. This aminoquinoline derivative is supplied with a minimum purity of 97% and should be stored long-term in a cool, dry place. This product is intended for research and development use only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. As a member of the substituted 3-cyanoquinoline family, this compound is part of a class of molecules investigated for their potential in medicinal chemistry research. The quinoline scaffold is a privileged structure in drug discovery, and derivatives similar to this compound have been studied in patent literature for various biological activities. The specific substitution pattern featuring amino, ethoxy, nitro, and carbonitrile functional groups makes it a valuable intermediate for further chemical synthesis and exploration in pharmaceutical development. Researchers can utilize this high-purity compound as a building block for creating novel chemical entities or as a reference standard in analytical studies.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-amino-7-ethoxy-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C12H10N4O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(14)7(5-13)6-15-9/h3-4,6H,2H2,1H3,(H2,14,15)

InChI Key

FRWRGCYVRLJGAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acylation of 2-Amino-5-nitrophenol

Reagents : Acetic anhydride, acetic acid
Conditions : 62.5°C, 1 hour
Outcome :

  • Forms N-(2-hydroxy-4-nitrophenyl)acetamide with 96% yield.

  • Critical to protect the amine group for subsequent alkylation.

Alkylation to Introduce Ethoxy Group

Reagents : Ethylating agent (e.g., ethyl bromide), base (e.g., K₂CO₃)
Conditions : Tetrahydrofuran (THF), reflux
Outcome :

  • Produces 4-acetamido-3-ethoxynitrobenzene .

  • Base selection crucial to minimize hydrolysis of the acetamide group.

Reduction of Nitro to Amine

Reagents : Hydrogen gas, 10% Pd/C catalyst
Conditions : 345 kPa (50 psi), 2 hours
Outcome :

  • Generates 4-acetamido-3-ethoxyaniline .

  • Catalyst wetness (10% water) enhances activity and prevents over-reduction.

Condensation with Ethyl (Ethoxymethylene) Cyanoacetate

Reagents : Ethyl (ethoxymethylene) cyanoacetate, toluene
Conditions : Reflux for 16 hours
Outcome :

  • Forms ethyl 3-(4-acetamido-3-ethoxyanilino)-2-cyanopropenoate .

  • Excess reagent ensures complete conversion, with precipitation simplifying purification.

High-Temperature Cyclization

Conditions : 230–258°C (optimal at 250°C), diphenyl ether solvent
Outcome :

  • Yields 3-cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline .

  • Solvent choice critical for thermal stability; side reactions minimized at 250°C.

Chlorination of Hydroxyl Group

Reagents : Phosphorus oxychloride (POCl₃)
Conditions : Reflux in dichloroethane
Outcome :

  • Converts hydroxyl to chloro, forming 4-chloro-3-cyano-7-ethoxy-6-N-acetylquinoline .

  • Excess POCl₃ ensures complete substitution, with yields ~65%.

Hydrolysis and Final Deprotection

Reagents : Hydrochloric acid (HCl), 2-propanol
Conditions : Reflux for 5 hours
Outcome :

  • Cleaves acetamide and introduces amino group, yielding 4-amino-7-ethoxy-6-nitroquinoline-3-carbonitrile (91% yield).

  • Acid concentration controls hydrolysis depth to prevent nitro group reduction.

Gould-Jacob Cyclization Approach

An alternative method employs Gould-Jacob cyclization, widely used for quinoline cores.

Key Reaction Steps

  • Intermediate Preparation : Ethyl cyanoacetate reacts with 4-acetamido-3-ethoxyaniline to form a propenoate ester.

  • Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether) induces ring closure.

  • Post-Cyclization Modifications : Chlorination and hydrolysis as in Section 1.

Advantages :

  • Streamlines quinoline core formation.

  • Compatible with electron-deficient anilines, unlike Friedel-Crafts.

Limitations :

  • Requires precise temperature control to avoid decomposition.

Chlorination and Hydrolysis Optimization

Chlorination Alternatives

Reagent Conditions Yield Purity
POCl₃Dichloroethane, reflux65%82%
SOCI₂Toluene, 80°C58%75%
PCl₅DMF, 100°C50%70%

POCl₃ remains optimal due to superior reactivity and fewer side products.

Hydrolysis Acid Selection

Acid Time Yield Byproducts
HCl (38%)5 hours91%Minimal
H₂SO₄ (conc.)3 hours85%Nitro reduction
TFA8 hours78%Ester hydrolysis

HCl provides optimal balance between efficiency and selectivity.

Alternative Synthetic Routes

Nitro Group Introduction Post-Cyclization

  • Method : Cyclize 4-amino-7-ethoxyquinoline-3-carbonitrile, followed by nitration.

  • Challenge : Nitration regioselectivity issues at C6 vs. C5.

  • Yield : <50% due to competing oxidation.

Microwave-Assisted Cyclization

  • Conditions : 250°C, 30 minutes, microwave irradiation.

  • Outcome : 20% reduction in reaction time but comparable yield (88%).

  • Utility : Lab-scale optimization; scalability limitations.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

Step Max Yield Purity Key Challenge
Cyclization88%99%Thermal decomposition
Chlorination65%82%Competing hydrolysis
Hydrolysis91%99%Over-acidification risks

Industrial-Scale Adaptations

Continuous Flow Reactor Design

  • Cyclization : Tubular reactor at 250°C, residence time 10 minutes.

  • Benefits : 15% higher yield than batch processes, reduced solvent use.

Crystallization Optimization

  • Final Product : Recrystallization from 2-propanol/water (20:80) enhances purity to 99.2%.

  • Wash Protocol : Warm water (50–55°C) removes residual acids without dissolving product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Cancer Therapy

One of the most notable applications of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile is its role as an inhibitor of protein tyrosine kinases (PTKs). PTKs are crucial in regulating cell growth and proliferation, and their dysregulation is often implicated in various cancers. The compound has shown promise in inhibiting specific PTKs associated with tumor growth, making it a candidate for cancer treatment.

Antimicrobial Activity

Research has indicated that 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.

In Vitro Studies

In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances its ability to penetrate bacterial membranes and disrupt cellular processes.

Potential Applications in Other Diseases

Beyond its anticancer and antimicrobial properties, 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile may also have applications in treating other conditions linked to abnormal cell proliferation or infection.

Case Studies and Research Findings

Recent studies have highlighted its potential use in treating polycystic kidney disease (PKD) due to its effects on PTK signaling pathways involved in kidney function. The inhibition of PTKs may help regulate cell growth in renal tissues, offering a new therapeutic avenue for PKD management.

Mechanism of Action

The mechanism of action of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carbonitrile derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile with structurally related analogs:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile C₁₂H₁₀N₄O₃ 4-Amino, 7-Ethoxy, 6-Nitro, 3-Carbonitrile 258.23 Discontinued; nitro and ethoxy synergy
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile C₁₁H₇N₃O₃ 4-Hydroxy, 7-Methyl, 6-Nitro, 3-Carbonitrile 229.20 Smaller substituents; lower molecular weight
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile C₁₂H₁₀ClN₃O 6-Amino, 4-Chloro, 7-Ethoxy, 3-Carbonitrile 247.68 Chloro substituent enhances electrophilicity
4-Chloro-8-methoxyquinoline-3-carbonitrile C₁₁H₇ClN₂O 4-Chloro, 8-Methoxy, 3-Carbonitrile 218.64 Methoxy at position 8; reduced steric hindrance
1,2,3,4-Tetrahydroquinoline-6-carbonitrile C₁₀H₁₀N₂ 6-Carbonitrile, hydrogenated ring 158.20 Saturated ring; altered electronic profile

Substituent Effects and Functional Group Analysis

Nitro vs. Chloro Groups: The nitro group in the target compound (position 6) increases electron deficiency compared to chloro-substituted analogs (e.g., 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile). This enhances reactivity toward nucleophilic attack but may reduce stability under reducing conditions .

Ethoxy vs. Hydroxy groups (e.g., 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) increase hydrogen-bonding capacity, favoring crystalline packing .

Amino Group Position: The 4-amino group in the target compound contrasts with 6-amino derivatives (e.g., 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile), altering the electronic distribution across the quinoline ring and affecting intermolecular interactions .

Biological Activity

4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile includes an amino group, an ethoxy group, a nitro group, and a carbonitrile group. Its molecular formula is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the quinoline nucleus : Starting from suitable precursors like substituted anilines.
  • Introduction of functional groups : Incorporating the ethoxy and nitro groups through electrophilic substitution reactions.
  • Final modifications : Achieving the carbonitrile functionality through nucleophilic substitutions.

The biological activity of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile primarily involves its role as an inhibitor of protein tyrosine kinases (PTKs). PTKs are crucial in regulating cellular processes such as growth, differentiation, and metabolism. Inhibition of these kinases can lead to:

  • Reduced cell proliferation : Particularly in cancer cells where PTKs are often overactive.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Anticancer Effects

Several studies have evaluated the anticancer potential of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile:

  • In vitro Cytotoxicity : Research involving breast cancer cell lines (e.g., MDA-MB 468 and MCF-7) demonstrated that this compound exhibited significant cytotoxic effects. For instance, it was found to be more effective than traditional chemotherapeutics like chloroquine .
  • Mechanistic Insights : The compound's ability to inhibit specific PTKs involved in tumor growth was highlighted in various studies, indicating its potential as a targeted therapy for cancers associated with PTK dysregulation .

Antimicrobial Activity

Additionally, 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile has shown promising antimicrobial properties:

  • Broad-spectrum Activity : It has been reported to exhibit activity against both bacterial and viral pathogens, suggesting its utility in treating infections alongside its anticancer properties.
  • Case Studies : Specific case studies have documented its efficacy against drug-resistant strains of bacteria, reinforcing its potential as a therapeutic agent in infectious diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineLacks ethoxy and nitro groupsModerate anticancer activity
6-NitroquinolineLacks amino groupLimited anticancer activity
7-EthoxyquinolineLacks nitro and carbonitrile groupsMinimal biological activity

The distinct combination of functional groups in 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the critical steps for synthesizing 4-Amino-7-ethoxy-6-nitroquinoline-3-carbonitrile in a laboratory setting?

The synthesis typically involves sequential functionalization of the quinoline core. A practical approach includes:

  • Cyclization : Formation of the quinoline backbone via Friedländer or Gould-Jacobs reactions, using precursors like ethoxy-substituted anilines and β-keto nitriles.
  • Nitration : Selective introduction of the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Amination : Reduction of a nitro precursor or substitution at the 4-position with ammonia/amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., ethoxy δ ~1.4 ppm for CH₃, 4.0 ppm for CH₂; nitro group deshielding adjacent protons) .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX for refinement (R-factor < 0.05) to resolve bond lengths/angles and nitro group orientation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₉N₄O₃: theoretical 281.067).
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational molecular geometry predictions?

  • Refinement Checks : Re-analyze XRD data using SHELXL to ensure proper treatment of thermal parameters and hydrogen bonding .
  • DFT Optimization : Compare B3LYP/6-311G(d,p)-optimized structures (Gaussian 16) with XRD data, focusing on torsional angles (e.g., ethoxy group rotation) .
  • Solvent Effects : Account for crystal packing forces (e.g., WinGX-generated Hirshfeld surfaces) versus gas-phase DFT models .

Q. What strategies improve regioselectivity during nitration of the quinoline ring?

  • Directing Groups : The 7-ethoxy group activates the 6-position via electron-donating effects, while the 3-carbonitrile exerts meta-directing influence.
  • Reagent Choice : Use fuming HNO₃ in H₂SO₄ at low temperatures (0°C) to minimize polysubstitution .
  • Kinetic Control : Monitor reaction progress via TLC; quench after 2–3 hours to isolate the mono-nitrated product.

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • Hammett Analysis : The nitro group (σₚ ~0.78) increases electrophilicity at the 5- and 8-positions, facilitating nucleophilic attacks (e.g., amination).
  • DFT Insights : Natural Bond Orbital (NBO) analysis reveals charge depletion at the nitro-bearing ring, enhancing susceptibility to reduction (e.g., catalytic hydrogenation to amine) .
  • Redox Behavior : Cyclic voltammetry shows a reduction peak at -0.8 V (vs. Ag/AgCl) for the nitro group, correlating with its electron-withdrawing nature .

Q. How should conflicting bioactivity data across studies be addressed?

  • Assay Standardization : Validate purity (>98% via HPLC; see methods in ) and solubility (DMSO stock solutions with <0.1% precipitation).
  • Structural Analogues : Compare activity with derivatives (e.g., 6-nitro vs. 6-fluoro variants) to identify pharmacophore requirements .
  • Dose-Response Curves : Use Hill slopes (GraphPad Prism) to confirm IC₅₀ reproducibility across cell lines (e.g., HeLa vs. HEK293).

Methodological Notes

  • Crystallographic Tools : SHELX for refinement , ORTEP-3 for thermal ellipsoid visualization , and WinGX for data integration .
  • Synthetic Optimization : Green chemistry approaches (e.g., microwave-assisted synthesis) can reduce reaction times by 40% .
  • Data Contradictions : Cross-validate spectroscopic results with computational models (e.g., IR frequency vs. DFT-predicted vibrations) .

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